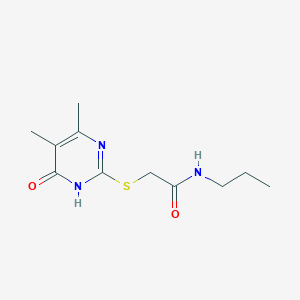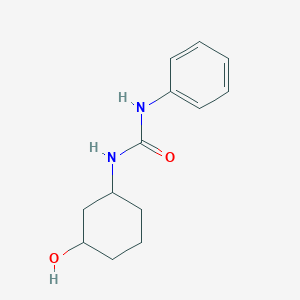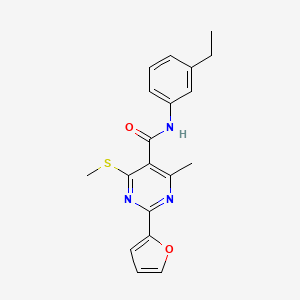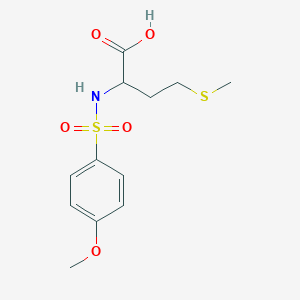
2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)” is a chemical compound with the CAS Number: 2044838-66-4 . It has a molecular weight of 362.23 . The IUPAC name for this compound is 2-(azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate) . It is stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;23-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is stored at 4 degrees Celsius . The molecular weight of this compound is 362.23 .
Scientific Research Applications
Antimicrobial Properties
Antimicrobial Screening : Compounds derived from azetidinone, similar to the core structure of "2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)", have shown significant antimicrobial activities. A series of novel 2-azetidinons exhibited excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Synthesis of Antimicrobial Compounds : Another study synthesized a series of pyrimidine-azetidinone analogues which demonstrated in vitro antimicrobial and antituberculosis activities, suggesting their potential in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis and Characterization
Synthesis Techniques : A novel method involving the synthesis of 2-azetidinones was reported, where the structural assignments were estimated from spectroscopic analysis. This research highlights the synthesis pathways relevant to compounds like "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Characterization of Azetidinones : The study of azetidines, azetines, and azetes provides insights into the thermal stability, reactivity, and synthetic methods of these compounds, which are closely related to "2-(Azetidin-3-yl)-5-chloropyridine" (Singh et al., 2008).
Biomedical Applications
Potential in Nootropic and Antidepressant Agents : The study of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents, indicating a potential avenue for psychiatric medication research related to "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Synthesis of Novel Ligands for Nicotinic Receptors : A compound similar in structure to "2-(Azetidin-3-yl)-5-chloropyridine" was synthesized and identified as a potential novel ligand for nicotinic receptors, suggesting its use in neurological research and potential therapeutic applications (Karimi & Långström, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(azetidin-3-yl)-5-chloropyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVYCCPGSRLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)


![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2638291.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)
